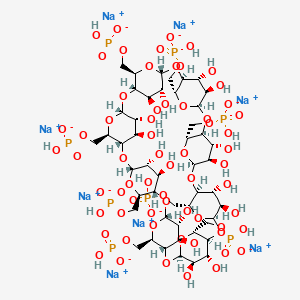
gamma-Cyclodextrin phosphate sodium salt
Overview
Description
Gamma-Cyclodextrin phosphate sodium salt is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The addition of phosphate groups to gamma-cyclodextrin further improves its solubility and provides additional functional properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Gamma-Cyclodextrin phosphate sodium salt primarily targets cyclodextrin glycosyltransferase (CGTase) from Bacillus clarkii . CGTase is an enzyme that plays a crucial role in the production of cyclodextrins, which are cyclic oligosaccharides composed of glucose units .
Mode of Action
The interaction of this compound with its target, CGTase, results in the production of gamma-Cyclodextrin . This process involves reacting the CGTase with soluble starch in a sodium phosphate–NaOH buffer at a specific temperature . The gamma-Cyclodextrin produced has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins .
Biochemical Pathways
The production of gamma-Cyclodextrin involves the enzymatic conversion of starch or starch derivatives using CGTase . This process results in a mixture of alpha-, beta-, and gamma-Cyclodextrins . The production process can be optimized to predominantly produce gamma-cyclodextrin .
Pharmacokinetics
Cyclodextrins in general have favorable toxicological and pharmacokinetic profiles, making them preferred for use in parenteral drug formulations . The solubility of cyclodextrins can be enhanced through phosphorylation, which also improves their solubilizing effect .
Result of Action
The primary result of the action of this compound is the production of gamma-Cyclodextrin . This compound has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins . These properties make gamma-Cyclodextrin suitable for various applications, especially in the food and pharmaceutical industries .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the production of gamma-Cyclodextrin is affected by the reaction conditions, such as the pH and temperature . Additionally, the presence of certain compounds, such as glycyrrhizic acid, can significantly increase the conversion rate to gamma-Cyclodextrin .
Biochemical Analysis
Biochemical Properties
Gamma-Cyclodextrin phosphate sodium salt plays a significant role in biochemical reactions due to its ability to form inclusion complexes with hydrophobic molecules. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with cyclodextrin glycosyltransferase, an enzyme that catalyzes the conversion of starch into cyclodextrins . The inclusion complexes formed by this compound can enhance the stability and solubility of guest molecules, facilitating their transport and bioavailability in biological systems .
Cellular Effects
This compound influences various cellular processes by modulating the availability and activity of hydrophobic molecules. It can affect cell signaling pathways by altering the distribution and concentration of signaling molecules within the cell. Additionally, this compound can impact gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function . The compound’s ability to form inclusion complexes also allows it to protect cells from oxidative stress by encapsulating reactive oxygen species and other harmful molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of inclusion complexes with various biomolecules. These complexes can enhance the solubility and stability of hydrophobic molecules, facilitating their transport and interaction with target proteins and enzymes. This compound can also inhibit or activate enzymes by encapsulating their substrates or cofactors, thereby modulating their activity . Additionally, the compound can influence gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but its inclusion complexes can degrade over time, releasing the encapsulated molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged protection against oxidative stress and enhanced bioavailability of hydrophobic molecules . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance the solubility and bioavailability of hydrophobic molecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage of this compound for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can enhance the solubility and stability of hydrophobic molecules, facilitating their transport and metabolism within cells . This compound can also interact with enzymes involved in carbohydrate metabolism, such as cyclodextrin glycosyltransferase, modulating their activity and influencing metabolic flux . Additionally, the compound can affect the levels of metabolites by stabilizing key regulatory proteins and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to form inclusion complexes with hydrophobic molecules allows it to be efficiently transported across cellular membranes and distributed to different cellular compartments . This compound can also accumulate in specific tissues, depending on the presence of transporters and binding proteins that facilitate its uptake and retention . These properties make the compound a valuable tool for targeted drug delivery and other biomedical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . The compound can also accumulate in the cytoplasm and nucleus, where it can modulate gene expression and other cellular processes . These localization patterns are essential for the compound’s efficacy in various biochemical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Cyclodextrin phosphate sodium salt can be synthesized by reacting gamma-cyclodextrin with phosphorylating reagents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent . The reaction conditions, including temperature and pH, play a crucial role in determining the degree of phosphorylation and the position of the phosphate groups on the glucose units. For instance, reactions at higher temperatures (e.g., 60°C) and higher pH levels (e.g., pH 11-12) tend to increase the ratio of mono- and diphosphate esters .
Industrial Production Methods
Industrial production of this compound involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes to produce gamma-cyclodextrin from starch or starch derivatives . The gamma-cyclodextrin is then phosphorylated using the methods described above. The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Gamma-Cyclodextrin phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The phosphate groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The hydroxyl groups on the glucose units can undergo substitution reactions with various reagents, leading to the formation of derivatives with different functional groups.
Complexation: This compound can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus pentoxide and phosphorus oxychloride, as well as catalysts such as 4-dimethylaminopyridine and solvents like dimethylformamide . The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired degree of substitution and product purity.
Major Products
The major products formed from these reactions include mono- and diphosphate esters of gamma-cyclodextrin, as well as various substituted derivatives depending on the reagents used .
Scientific Research Applications
Gamma-Cyclodextrin phosphate sodium salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Gamma-Cyclodextrin phosphate sodium salt can be compared with other cyclodextrin derivatives, such as alpha-cyclodextrin phosphate and beta-cyclodextrin phosphate. While all these compounds share the ability to form inclusion complexes, this compound has a larger internal cavity, making it more suitable for encapsulating larger guest molecules . Additionally, the phosphate groups enhance its solubility and functional properties compared to non-phosphorylated cyclodextrins .
Similar Compounds
- Alpha-Cyclodextrin phosphate
- Beta-Cyclodextrin phosphate
- Hydroxypropyl-beta-cyclodextrin
- Sulfobutylether-beta-cyclodextrin
These compounds have varying degrees of solubility and inclusion complex formation capabilities, making them suitable for different applications depending on the size and nature of the guest molecules .
Properties
IUPAC Name |
octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSUJOFJLTTTK-KDMCOMQESA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80Na8O64P8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746892 | |
| Record name | PUBCHEM_71312637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2112.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199684-62-3 | |
| Record name | PUBCHEM_71312637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)


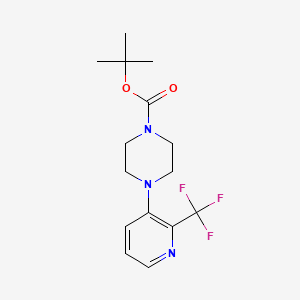
![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

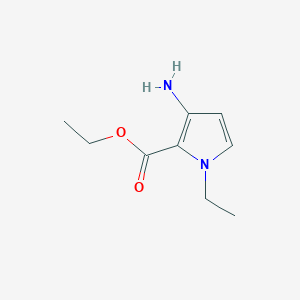
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
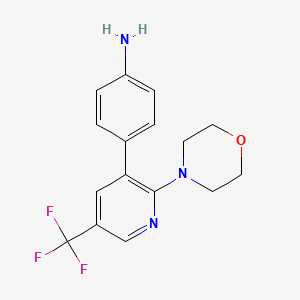

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
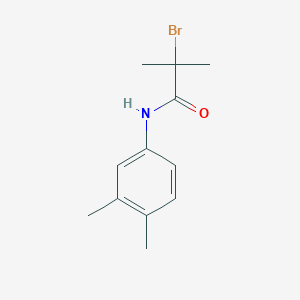
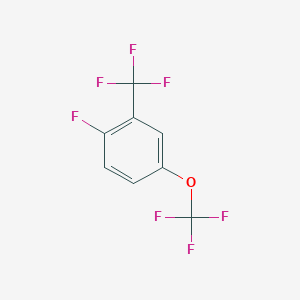
![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
